molecular formula C16H18BrN3O2S B301572 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Numéro de catalogue B301572
Poids moléculaire: 396.3 g/mol
Clé InChI: LSKUYAXHZISIFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been shown to have potential as a therapeutic agent in the treatment of cancer, and its mechanism of action has been extensively studied in recent years.

Mécanisme D'action

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and plays a key role in cancer cell metabolism. By inhibiting glutaminase, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide disrupts the metabolic processes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to decrease the levels of glutathione, an antioxidant that is essential for cancer cell survival. N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components.

Avantages Et Limitations Des Expériences En Laboratoire

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied in preclinical models of cancer. However, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide also has some limitations. It has been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.

Orientations Futures

There are a number of future directions for research on N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can be used to predict response to N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. Finally, there is interest in exploring the potential of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide in combination with other anticancer agents, as well as in the development of new drug delivery systems for N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide.

Méthodes De Synthèse

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with thiosemicarbazide, followed by cyclization with cyclohexanecarboxylic acid and subsequent reaction with phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to form N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide.

Applications De Recherche Scientifique

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been studied extensively in preclinical models of cancer, and its potential as a therapeutic agent has been demonstrated in a number of different cancer types. N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to be particularly effective in combination with other anticancer agents.

Propriétés

Nom du produit

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Formule moléculaire

C16H18BrN3O2S

Poids moléculaire

396.3 g/mol

Nom IUPAC

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H18BrN3O2S/c17-12-6-8-13(9-7-12)22-10-14-19-20-16(23-14)18-15(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,20,21)

Clé InChI

LSKUYAXHZISIFZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

SMILES canonique

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.